molecular formula C6H6F6O B1296399 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol CAS No. 646-97-9

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol

Cat. No.: B1296399
CAS No.: 646-97-9
M. Wt: 208.1 g/mol
InChI Key: VHSCQANAKTXZTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-2-iodo-2-(trifluoromethyl)ethane with an alkene in the presence of a base, such as potassium carbonate, to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic regions of proteins and enzymes . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of trifluoromethyl groups and penten-2-ol structure, which imparts distinct chemical and physical properties. These properties include high thermal stability, resistance to oxidation, and the ability to form stable complexes with various molecules . This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F6O/c1-2-3-4(13,5(7,8)9)6(10,11)12/h2,13H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSCQANAKTXZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40316970
Record name 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646-97-9
Record name 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 646-97-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

One mol of hexafluoroacetone was added dropwise at 0° C. to 1.1 mol of allylbromide in THF solution. The reaction was carried out at room temperature for 4 hours. After treating with HCl, the reaction mixture was extracted with H2O and ether, and the organic layer was evaporated under reduced pressure to provide an intermediate product, allylhexafluoroisopropanol. Cyclopentadiene (1 mol) and 1 mol of the intermediate product then were placed into a reactor and reacted at about 80° C. for about 24 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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